molecular formula C19H13FN4O3 B2918506 1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one CAS No. 1112433-11-0

1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Cat. No.: B2918506
CAS No.: 1112433-11-0
M. Wt: 364.336
InChI Key: GYEPKHLOPHIZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the pyridazinone family, characterized by a six-membered aromatic ring containing two adjacent nitrogen atoms. The structure includes a 3-fluorophenyl group at position 1 and a 1,2,4-oxadiazole ring substituted with a 2-methoxyphenyl group at position 3 (Figure 1). The 1,2,4-oxadiazole moiety enhances metabolic stability and binding affinity in bioactive molecules, while the fluorine atom on the phenyl group improves lipophilicity and membrane permeability .

Properties

IUPAC Name

1-(3-fluorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O3/c1-26-16-8-3-2-7-14(16)18-21-19(27-23-18)17-15(25)9-10-24(22-17)13-6-4-5-12(20)11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEPKHLOPHIZHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a compound that belongs to the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Overview of Oxadiazole Compounds

Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their wide range of biological activities. They have been extensively studied for their potential as anticancer agents, anti-inflammatory drugs, and antimicrobial agents. The specific compound integrates a pyridazinone and an oxadiazole moiety, which enhances its biological profile.

Research indicates that compounds with the 1,2,4-oxadiazole scaffold exhibit significant anticancer activity through various mechanisms:

  • Inhibition of Enzymes : These compounds can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
  • Targeting Kinases : Many oxadiazoles interact with protein kinases that are crucial for tumor growth and survival .
  • Apoptosis Induction : Some studies suggest that these compounds can induce apoptosis in cancer cells by activating intrinsic pathways .

Research Findings

A study evaluated the antiproliferative effects of several 1,2,4-oxadiazole derivatives on various cancer cell lines. The results indicated that modifications in the oxadiazole structure significantly influenced cytotoxicity. For instance, derivatives exhibited IC50 values ranging from 12.8 µM to over 500 µM against different cancer types .

Structure-Activity Relationship (SAR)

The biological activity of 1-(3-fluorophenyl)-3-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can be attributed to its structural components:

ComponentInfluence on Activity
Fluorophenyl Group Enhances lipophilicity and cellular uptake
Methoxyphenyl Group Modulates electronic properties leading to improved binding affinity
Pyridazinone Core Provides stability and potential interactions with biological targets

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

  • Study on Antitumor Activity : A derivative similar to the compound was tested against human colon adenocarcinoma (HT29) and exhibited significant cytotoxicity with an IC50 value of approximately 92.4 µM .
  • Mechanism-Based Approaches : Another research review emphasized the importance of understanding the molecular interactions between oxadiazole derivatives and their targets, which aids in designing more potent analogs for cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridazinone/Oxadiazole Scaffolds

3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one
  • Structure : Differs in substituents: bromophenyl (vs. fluorophenyl) and p-tolyl (vs. 2-methoxyphenyl).
  • Properties: Bromine increases molecular weight (409.2 g/mol vs.
K1I (PDB Ligand)
  • Structure : 3-[1-(2,2-difluoro-2H-1,3-benzodioxol-4-yl)-1H-pyrazol-5-yl]-1-[3-(methanesulfonyl)phenyl]pyridazin-4(1H)-one.
  • Comparison : Replaces oxadiazole with a pyrazole ring and includes a sulfonyl group. The methanesulfonyl group enhances solubility but reduces passive diffusion .
1-[2-Fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one
  • Structure : Features dual pyrazole substituents instead of oxadiazole.
  • Application: Marketed as an antipsychotic, suggesting CNS activity for pyridazinone derivatives .

Pharmacological and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) LogP<sup>*</sup> Key Substituents Biological Activity Reference
Target Compound ~385 3.2 (predicted) 3-Fluorophenyl, 2-methoxyphenyl Not reported
3-(3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)-... 409.2 4.1 2-Bromophenyl, p-tolyl Not reported
K1I 472.42 2.8 Benzodioxol, methanesulfonylphenyl Protein-binding ligand
Example 76 (EP 1 808 168 B1) 531.3 5.0 Fluorophenyl, morpholinomethyl Kinase inhibition

<sup>*</sup>LogP values estimated using fragment-based methods.

Key Findings :

  • Electron-withdrawing groups (e.g., fluorine, bromine) improve metabolic stability but may reduce solubility.
  • Oxadiazole vs. pyrazole : Oxadiazole-containing compounds exhibit higher rigidity, favoring target selectivity .

Modification Strategies :

  • Fluorine replacement : Substituting 3-fluorophenyl with chlorophenyl (e.g., ) alters steric and electronic profiles.
  • Oxadiazole substitution : Replacing 2-methoxyphenyl with trifluoromethyl groups () enhances hydrophobicity.

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